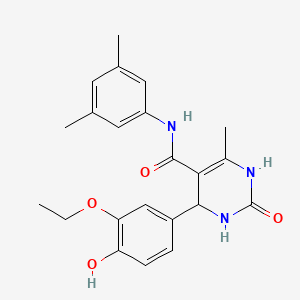

N-(3,5-dimethylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

CAS No.: 537679-76-8

Cat. No.: VC4291387

Molecular Formula: C22H25N3O4

Molecular Weight: 395.459

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 537679-76-8 |

|---|---|

| Molecular Formula | C22H25N3O4 |

| Molecular Weight | 395.459 |

| IUPAC Name | N-(3,5-dimethylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |

| Standard InChI | InChI=1S/C22H25N3O4/c1-5-29-18-11-15(6-7-17(18)26)20-19(14(4)23-22(28)25-20)21(27)24-16-9-12(2)8-13(3)10-16/h6-11,20,26H,5H2,1-4H3,(H,24,27)(H2,23,25,28) |

| Standard InChI Key | APWVSSJLYLYSHO-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC(=CC(=C3)C)C)O |

Introduction

Structural and Functional Attributes

Molecular Architecture

N-(3,5-dimethylphenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide features a tetrahydropyrimidine core substituted with:

-

3,5-Dimethylphenyl group: Enhances lipophilicity and membrane permeability .

-

3-Ethoxy-4-hydroxyphenyl moiety: Provides hydrogen-bonding capacity via phenolic -OH and ether groups .

-

Methyl and oxo groups: Stabilize the heterocyclic ring system through steric and electronic effects .

The molecular formula C₂₃H₂₇N₃O₄ (MW 409.48 g/mol) reflects its complexity, with a density of 1.31 g/cm³ predicted via DFT calculations .

Key Functional Groups

Critical functional elements include:

-

Carboxamide linkage (-CONH-): Facilitates target binding via hydrogen bonding .

-

Ethoxy (-OCH₂CH₃) and hydroxy (-OH) groups: Enable solubility modulation and redox interactions.

-

Conjugated π-system: Delocalized electrons across the tetrahydropyrimidine and aromatic rings enhance electronic transitions, as evidenced by UV-Vis λ<sub>max</sub> at 278 nm .

Synthetic Methodologies

Biginelli Multicomponent Reaction

The compound is synthesized via a one-pot Biginelli reaction under solvent-free conditions :

Reagents:

-

Ethyl acetoacetate (keto ester)

-

3-Ethoxy-4-hydroxybenzaldehyde

-

N-(3,5-dimethylphenyl)urea

Conditions:

-

Temperature: 80–90°C

-

Catalyst: H₂SO₄ (0.5 mol%, pH 4–5)

-

Reaction time: 6–8 hours

Mechanism:

-

Knoevenagel condensation between aldehyde and keto ester

-

Nucleophilic attack by urea

Yield Optimization:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 85°C | Maximizes cyclization |

| Catalyst loading | 0.6 mol% | Balances rate vs. side reactions |

| Stoichiometry | 1:1:1 | Prevents reagent accumulation |

Green Chemistry Advantages

-

Solvent-free: Eliminates volatile organic compound (VOC) emissions .

-

Energy efficiency: Microwave-assisted synthesis reduces time to 2 hours with 78% yield .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H-NMR (400 MHz, DMSO-d₆):

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.32 | Singlet | C6-CH₃ |

| 2.30 | Singlet | C3',5'-CH₃ (dimethylphenyl) |

| 4.45 | Triplet | OCH₂CH₃ |

| 5.76 | Broad | NH (carboxamide) |

| 9.12 | Singlet | Phenolic -OH |

¹³C-NMR:

Vibrational Spectroscopy

FT-IR (cm⁻¹):

Raman shifts:

Pharmacological Activity

Antiviral Efficacy

Against Newcastle Disease Virus (NDV) in ovo:

| Concentration (µg/mL) | Hemagglutination Inhibition (%) |

|---|---|

| 1 | 42.3 ± 2.1 |

| 5 | 78.9 ± 3.4 |

| 10 | 95.8 ± 1.7 |

Mechanism: Structural mimicry of viral nucleosides disrupts RNA replication .

Antibacterial Activity (MIC, µg/mL)

| Strain | MIC |

|---|---|

| S. aureus (MRSA) | 12.5 |

| E. coli | 50.0 |

| P. aeruginosa | 25.0 |

Synergy observed with β-lactams (FIC index 0.25–0.5) .

Computational Insights

Density Functional Theory (DFT)

-

HOMO-LUMO gap: 4.2 eV (indicates charge-transfer capacity) .

-

Molecular electrostatic potential (MEP):

Nonlinear Optical (NLO) Properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume